molecular formula C8H6N2O B12357743 4aH-1,6-naphthyridin-2-one

4aH-1,6-naphthyridin-2-one

Cat. No.: B12357743
M. Wt: 146.15 g/mol
InChI Key: BWUUKDPKNPXJNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4aH-1,6-Naphthyridin-2-one is a heterocyclic compound belonging to the naphthyridine family, which consists of bicyclic systems containing two pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4aH-1,6-naphthyridin-2-one typically involves the formation of the pyridine ring followed by various functionalization steps. One common method is the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with appropriate reagents to yield the desired naphthyridine structure .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 4aH-1,6-Naphthyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications .

Scientific Research Applications

4aH-1,6-Naphthyridin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4aH-1,6-naphthyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can lead to the inhibition or activation of various biological pathways, resulting in therapeutic effects. For example, certain derivatives of this compound have been shown to inhibit the activity of fibroblast growth factor receptor 4 (FGFR4), making them potential candidates for cancer treatment .

Comparison with Similar Compounds

4aH-1,6-Naphthyridin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its versatile chemical reactivity and broad spectrum of biological activities, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

4aH-1,6-naphthyridin-2-one

InChI

InChI=1S/C8H6N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h1-6H

InChI Key

BWUUKDPKNPXJNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N=C2C1C=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.